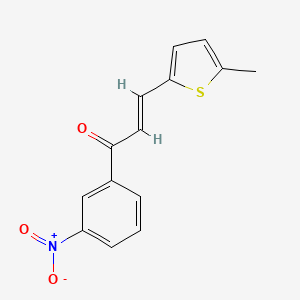

(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylthiophene-2-carbaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated, alkylated, or nitrated products.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential pharmacological activities. Its structure suggests possible interactions with biological targets due to the presence of both thiophene and nitro groups, which are known to enhance biological activity:

- Antimicrobial Activity : Research indicates that compounds containing thiophene rings exhibit antimicrobial properties. Studies have shown that derivatives similar to (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one can inhibit bacterial growth effectively .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may possess anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Cross-Coupling Reactions : The presence of reactive functional groups allows for its use in various cross-coupling reactions, facilitating the formation of more complex organic molecules .

- Diels-Alder Reactions : Its structure makes it suitable for Diels-Alder cycloaddition reactions, which are pivotal in synthesizing cyclic compounds from linear precursors. This method is widely used for constructing complex natural products .

Materials Science

Research into materials science has explored the use of this compound in developing new materials:

- Conductive Polymers : Due to its electronic properties, this compound can be incorporated into conductive polymers, enhancing their conductivity and stability for applications in electronics and sensors .

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Demonstrated significant inhibition of Gram-positive bacteria using derivatives of the compound. |

| Study B | Synthesis of Complex Molecules | Utilized in a multi-step synthesis leading to biologically active heterocycles with promising pharmacological profiles. |

| Study C | Material Development | Incorporated into polymer matrices resulting in improved electrical conductivity compared to traditional materials. |

Mécanisme D'action

The mechanism of action of (2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- (2E)-3-(4-chlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

- (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the presence of the 5-methylthiophene moiety, which imparts distinct electronic and steric properties

Activité Biologique

(2E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as a chalcone, is a compound characterized by its unique molecular structure, which includes a thiophene ring and a nitrophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection.

- Molecular Formula : C14H11NO3S

- Molecular Weight : 273.31 g/mol

- CAS Number : 1440663-62-6

Anticancer Properties

Research indicates that chalcones, including this compound, exhibit significant anticancer properties. They have been shown to:

- Inhibit cell proliferation : Studies have demonstrated that chalcones can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing tumor angiogenesis .

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:

- Enzyme Inhibition : It has been observed that this compound can inhibit enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, it was reported that related compounds showed competitive inhibition against MAO-B with IC50 values ranging from 0.51 µM to 0.69 µM .

Neuroprotective Effects

Chalcones have also been investigated for their neuroprotective effects. They can cross the blood-brain barrier and exhibit antioxidant properties, which help in reducing oxidative stress in neuronal cells . The reactive oxygen species (ROS) scavenging ability contributes to their protective role against neurodegenerative diseases.

Case Studies and Research Findings

Propriétés

IUPAC Name |

(E)-3-(5-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-10-5-6-13(19-10)7-8-14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDVSRVGFGDONC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.